![molecular formula C9H12FNO2S B1468662 N-(2-fluorophenyl)propane-2-sulfonamide CAS No. 1339696-24-0](/img/structure/B1468662.png)
N-(2-fluorophenyl)propane-2-sulfonamide
Overview
Description
Sulfonamides are a group of synthetic antibacterial agents. They contain the sulfonamide functional group, which is structurally similar to p-aminobenzoic acid (PABA), a component required for bacterial folic acid synthesis .
Molecular Structure Analysis
The molecular structure of sulfonamides consists of a benzene ring bonded to a SO2NH2 group. The exact structure of “N-(2-fluorophenyl)propane-2-sulfonamide” would include a propane-2-sulfonamide group attached to a 2-fluorophenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific sulfonamide can vary. For example, the predicted density of “this compound” is 1.296±0.06 g/cm3, and its predicted boiling point is 297.6±42.0 °C .Scientific Research Applications
Environmental Degradation and Analysis
Microbial Degradation of Polyfluoroalkyl Chemicals : Sulfonamides, including derivatives like N-(2-fluorophenyl)propane-2-sulfonamide, undergo microbial degradation in the environment. This process transforms them into perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), raising concerns due to their toxic profiles and persistence in the environment (Liu & Avendaño, 2013).
Analysis of Sulfonamides by Capillary Electrophoresis : Capillary electrophoresis (CE) has been employed to analyze sulfonamides, providing insights into their behavior and aiding in environmental monitoring efforts. This technique is pivotal for understanding the distribution and concentration of sulfonamides in various matrices (Hoff & Kist, 2009).
Medicinal Applications
Sulfonamide Inhibitors and Therapeutic Applications : Sulfonamides, including this compound, serve as scaffolds for developing various therapeutic agents. They have been explored as inhibitors for tyrosine kinase, HIV protease, and other targets, showcasing their versatility in drug development (Gulcin & Taslimi, 2018).
Pharmaceutical Significance of Sulfur (SVI)-Containing Motifs : The sulfonamide functional group plays a crucial role in medicinal chemistry, offering a structural diversity that is beneficial for discovering new therapeutic agents. This highlights the importance of sulfonamide derivatives, including this compound, in the development of drugs for treating various diseases (Zhao et al., 2018).
Novel Applications and Reviews
N-Halo Reagents in Organic Synthesis : this compound and similar compounds find applications in organic synthesis, particularly in transformations involving N-halo reagents. These reagents facilitate various reactions, highlighting the chemical versatility and applicability of sulfonamides in synthetic chemistry (Kolvari et al., 2007).
From Antibacterial to Antitumor Agents : The evolution of sulfonamides from antibacterial to antitumor agents underscores their medicinal significance. This transition reflects the ongoing research efforts to expand the therapeutic applications of sulfonamides, providing a foundation for future drug discovery endeavors (Azevedo-Barbosa et al., 2020).
Mechanism of Action
Target of Action
Sulfonamides, such as sulfanilamide, are known to target bacterial enzymes involved in the synthesis of folic acid, a crucial nutrient for bacterial growth .
Mode of Action
Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria . By binding to this enzyme, sulfonamides prevent the formation of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of folic acid synthesis affects various biochemical pathways in bacteria, as folic acid is a precursor to nucleotides that are essential for DNA replication .
Result of Action
The ultimate effect of sulfonamides is the inhibition of bacterial growth, making them effective antibacterial agents .
Action Environment
The efficacy and stability of sulfonamides can be influenced by various environmental factors, including pH and the presence of pus, which can inhibit their antibacterial action .
Safety and Hazards
properties
IUPAC Name |
N-(2-fluorophenyl)propane-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2S/c1-7(2)14(12,13)11-9-6-4-3-5-8(9)10/h3-7,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REWVMDGXUQWIAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=CC=CC=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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